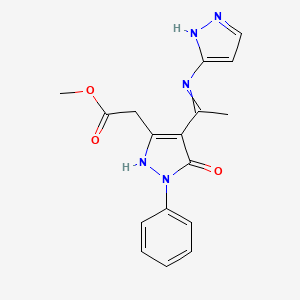

Methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-2-(4-(1-((1H-Pyrazol-3-yl)amino)ethyliden)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetat ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolderivate gehört. Pyrazole sind fünf-gliedrige heterocyclische Verbindungen, die zwei Stickstoffatome enthalten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-(4-(1-((1H-Pyrazol-3-yl)amino)ethyliden)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetat erfolgt typischerweise in mehreren Schritten ausgehend von leicht verfügbaren Vorstufen. Eine gängige Methode beinhaltet die Kondensation von 1H-Pyrazol-3-carbonsäure mit einem geeigneten Amin zur Bildung des Zwischenprodukts, gefolgt von der Veresterung mit Methanol unter sauren Bedingungen, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich die Optimierung der Labormethoden beinhalten, wobei der Schwerpunkt auf der Maximierung der Ausbeute und Reinheit bei gleichzeitiger Minimierung der Kosten und Umweltbelastung liegt.

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-2-(4-(1-((1H-Pyrazol-3-yl)amino)ethyliden)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen überführen.

Substitution: Die Verbindung kann an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide liefern, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Methyl-2-(4-(1-((1H-Pyrazol-3-yl)amino)ethyliden)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Als potenzieller Therapeutikum aufgrund seiner bioaktiven Eigenschaften untersucht.

Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften

Wirkmechanismus

Der Wirkungsmechanismus von Methyl-2-(4-(1-((1H-Pyrazol-3-yl)amino)ethyliden)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1H-Pyrazol-3-carbonsäure: Eine Vorstufe bei der Synthese der Verbindung.

Methyl-1H-pyrazol-3-carboxylat: Ein verwandtes Esterderivat.

Phenylpyrazolderivate:

Einzigartigkeit

Methyl-2-(4-(1-((1H-Pyrazol-3-yl)amino)ethyliden)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .

Eigenschaften

IUPAC Name |

methyl 2-[4-[C-methyl-N-(1H-pyrazol-5-yl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-11(19-14-8-9-18-20-14)16-13(10-15(23)25-2)21-22(17(16)24)12-6-4-3-5-7-12/h3-9,21H,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSGLMLAQMGCHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=NN1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole](/img/structure/B11807662.png)

![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)

![2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11807708.png)